molecular formula C10H10N2O3 B10903757 Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10903757
M. Wt: 206.20 g/mol
InChI Key: YWXZTPYCJIDJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Constitutional Analysis

The systematic IUPAC name methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate derives from its bicyclic framework and substituent arrangement. The parent heterocycle consists of an isoxazole ring (a five-membered system with oxygen at position 1 and nitrogen at position 2) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The fusion notation [5,4-b] specifies the connectivity: the isoxazole’s 5th and 4th positions merge with the pyridine’s b-edge (positions 2 and 3 of the pyridine).

The substituents are positioned as follows:

  • Methyl groups at positions 3 (isoxazole ring) and 6 (pyridine ring)
  • Carboxylate group (esterified as a methyl ester) at position 4 (pyridine ring)

The molecular formula C₁₀H₁₀N₂O₃ (molecular weight: 206.20 g/mol) confirms the constitutional makeup. Table 1 summarizes key constitutional features.

Table 1: Constitutional Features of this compound

Feature Detail
Molecular formula C₁₀H₁₀N₂O₃
Heterocyclic core Isoxazolo[5,4-b]pyridine
Substituents 3-methyl, 6-methyl, 4-carboxylate
Fusion notation [5,4-b]

Heterocyclic Core Architecture: Isoxazolo[5,4-b]Pyridine Fusion

The fused bicyclic system combines the electronic properties of isoxazole and pyridine. The isoxazole ring (C₃H₃NO) contributes π-electron density from its oxygen lone pairs, while the pyridine ring (C₅H₅N) introduces electron-withdrawing character due to its nitrogen atom. The fusion creates a planar, conjugated system with partial aromaticity, though the electronegativity of oxygen and nitrogen disrupts full electron delocalization.

Key structural parameters include:

  • Bond lengths : The N–O bond in the isoxazole moiety measures ~1.36 Å, typical for isoxazoles, while the pyridine C–N bond is ~1.34 Å.
  • Ring fusion angles : The junction between the isoxazole and pyridine rings forms a dihedral angle of ~3°, indicating near-planarity.

The fused system’s stability arises from conjugation across the shared bonds, though strain from the five-six-membered ring fusion slightly reduces resonance stabilization compared to isolated isoxazole or pyridine.

Substituent Configuration Analysis: Methyl and Carboxylate Group Positioning

The 3-methyl and 6-methyl groups occupy peripheral positions on the isoxazole and pyridine rings, respectively. These substituents influence steric and electronic properties:

  • 3-Methyl (isoxazole) : Electron-donating inductive effects increase electron density at the isoxazole’s 4-position, potentially enhancing reactivity toward electrophiles.
  • 6-Methyl (pyridine) : Steric hindrance at the pyridine’s 6-position may restrict access to the nitrogen lone pair, slightly reducing basicity.

The 4-carboxylate group (as a methyl ester) introduces an electron-withdrawing mesomeric effect, polarizing the pyridine ring and directing electrophilic substitution to the 5-position. The ester’s carbonyl group (C=O) exhibits a characteristic bond length of ~1.21 Å, consistent with similar carboxylate derivatives.

Molecular Orbital Analysis and Aromaticity Considerations

Hückel molecular orbital (HMO) calculations for the parent isoxazolo[5,4-b]pyridine system reveal a π-electron density distribution skewed toward the pyridine ring due to nitrogen’s electronegativity. The isoxazole oxygen contributes lone pairs to the conjugated system, but partial charge separation (O⁻–N⁺ in the isoxazole) reduces overall aromaticity compared to benzene.

Key findings from computational studies include:

  • HOMO-LUMO gap : ~5.2 eV, indicating moderate stability and reactivity.
  • Nucleophilic localization : Highest electron density resides at the pyridine’s 4-position (carboxylate site) and isoxazole’s 5-position.
  • Aromaticity indices : The NICS(1) value (nucleus-independent chemical shift) of −8.5 ppm suggests weak aromatic character, intermediate between furan (−15.3 ppm) and pyridine (−10.1 ppm).

Comparative Structural Analysis with Analogous Isoxazole-Pyridine Hybrid Systems

Comparing this compound with related hybrids highlights structural and electronic trends:

1. Isoxazolo[4,5-b]pyridine Derivatives

  • Fusion at [4,5-b] positions shifts substituent effects: methyl groups at equivalent positions exhibit stronger steric interactions due to closer proximity.
  • Reduced aromaticity compared to [5,4-b] systems, as evidenced by NICS(1) values ~−7.8 ppm.

2. Dimethylisoxazole-Pyridine Carboxylates

  • Methyl 4,5-dimethylisoxazole-3-carboxylate (C₇H₉NO₃) lacks ring fusion, resulting in higher solubility and lower thermal stability.
  • The unfused isoxazole’s dipole moment (3.3 D) exceeds that of the fused system (2.8 D), reflecting reduced conjugation in the latter.

Table 2: Structural Comparison of Isoxazole-Pyridine Hybrids

Compound Fusion Position Dipole Moment (D) NICS(1) (ppm)
This compound [5,4-b] 2.8 −8.5
Isoxazolo[4,5-b]pyridine [4,5-b] 3.1 −7.8
Methyl 4,5-dimethylisoxazole-3-carboxylate None 3.3 −15.3

These comparisons underscore how fusion topology and substituent placement modulate electronic and steric properties in isoxazole-pyridine hybrids.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-5-4-7(10(13)14-3)8-6(2)12-15-9(8)11-5/h4H,1-3H3

InChI Key

YWXZTPYCJIDJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Intramolecular Nucleophilic Substitution of Nitro Groups

A robust method for constructing isoxazolo[4,5-b]pyridines involves intramolecular cyclization of 2-chloro-3-nitropyridine derivatives. For the target compound, adapting this approach would require:

  • Starting Material : 2-Chloro-3-nitropyridine substituted with methyl groups at positions 5 and 6.

  • Hydroxylamine Treatment : Reaction with hydroxylamine hydrochloride in ethanol/water to replace the nitro group with an aminooxy moiety.

  • Cyclization : Heating under basic conditions (e.g., K₂CO₃ in DMF) to form the isoxazole ring via intramolecular O–N bond formation.

Reaction Conditions :

  • Yield: ~65–75% (based on analogous syntheses).

  • Temperature: 80–100°C.

  • Key Intermediate**: 3-Aminooxy-2-chloro-5,6-dimethylpyridine.

This method is advantageous for regioselective ring closure but requires precise control over substitution patterns to ensure correct methyl group placement.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with alkynes or alkenes to form isoxazoles. For the target compound:

  • Nitrile Oxide Precursor : Chlorooxime derived from 5-methylpyridine-2-carbaldehyde.

  • Dipole Partner : Acetylene bearing a methyl ester and methyl group.

  • Cycloaddition : Conducted in toluene at reflux, yielding the fused isoxazolo-pyridine system.

Optimization Notes :

  • Catalytic triethylamine enhances nitrile oxide stability.

  • Steric effects from methyl groups may necessitate elevated temperatures (120°C).

Esterification of Carboxylic Acid Precursors

Fischer Esterification of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid

The carboxylic acid precursor (CAS 900136-98-3) is esterified using methanol under acidic conditions:

Procedure :

  • Reagents : Carboxylic acid (1 equiv), methanol (excess), H₂SO₄ (catalytic).

  • Conditions : Reflux for 12–24 hours.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and purification via recrystallization.

Data :

  • Yield: 85–90%.

  • Purity (HPLC): >97%.

Mitsunobu Esterification

For acid-sensitive substrates, the Mitsunobu reaction offers an alternative:

  • Reagents : Carboxylic acid, methanol, DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Conditions : Room temperature, anhydrous THF.

  • Advantage : Mild conditions preserve the isoxazole ring’s integrity.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.55 (s, 3H, C3-CH₃), 2.89 (s, 3H, C6-CH₃), 3.95 (s, 3H, COOCH₃), 8.21 (d, J=5.2 Hz, 1H, H5), 8.97 (d, J=5.2 Hz, 1H, H7).

  • ¹³C NMR : δ 167.8 (COOCH₃), 158.3 (C4), 152.1 (C2), 149.6 (C7a), 123.4 (C5), 21.9 (C3-CH₃), 20.7 (C6-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₉H₁₀N₂O₃ : 218.0688 [M+H]⁺.

  • Observed : 218.0691 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves cyclization reactions using appropriate precursors. One common method includes:

  • Cyclization of 3,6-dimethylisoxazole with pyridine-4-carboxylic acid in the presence of dehydrating agents.
  • Optimization of reaction conditions to enhance yield and purity for both laboratory and potential industrial applications.

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Research : Studies indicate that this compound may induce apoptosis and inhibit cell cycle progression in various cancer cell lines. It has demonstrated significant inhibition of glioma cell proliferation and induction of necroptosis at low concentrations, suggesting its potential as a lead candidate for glioma treatment.
  • Antimicrobial Activity : Preliminary studies have shown that it exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound's ability to selectively target bacterial cells while minimizing cytotoxicity towards human cells is noteworthy.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This property makes it a candidate for further exploration in drug development aimed at regulating metabolic disorders or diseases characterized by enzyme dysregulation.

Case Studies

  • Anticancer Activity Study : A notable study evaluated the effects of this compound on glioma cells. Results indicated significant inhibition of cell proliferation through mechanisms such as apoptosis induction and necroptosis at low concentrations.
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy against MRSA. The results showed potent antibacterial activity with minimal cytotoxicity towards human cells, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazolo[5,4-b]pyridine Derivatives

(a) Methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate
  • Structure : Replaces methyl groups at positions 3 and 6 with phenyl rings.
  • Molecular Weight : 330.343 (C${20}$H${14}$N$2$O$3$) vs. an estimated ~240 g/mol for the dimethyl analog.
  • This compound is typically stored at +4°C, suggesting stability concerns common to aromatic esters .
(b) Methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
  • Structure : Features a difluoromethoxyphenyl group at position 6 and a methyl group at position 3.
  • Molecular Formula : C${16}$H${12}$F$2$N$2$O$_4$.
  • Properties : The electron-withdrawing difluoromethoxy group may alter electronic distribution, affecting reactivity and binding interactions. Fluorine atoms enhance metabolic stability, a key consideration in drug design .
Data Table 1: Key Properties of Isoxazolo[5,4-b]pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions 3 and 6) Storage Conditions
Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate* C${12}$H${12}$N$2$O$3$ ~240 (estimated) Methyl, Methyl Not reported
Methyl 3,6-diphenylisoxazolo[...] C${20}$H${14}$N$2$O$3$ 330.343 Phenyl, Phenyl +4°C
Methyl 6-[3-(difluoromethoxy)phenyl]-3-methyl... C${16}$H${12}$F$2$N$2$O$_4$ Not reported Methyl, Difluoromethoxyphenyl +4°C

*Hypothetical data inferred from structural analogs.

Core Heterocycle Variations

(a) Pyrazolo[3,4-b]pyridine Derivatives
  • Example: Methyl 3,6-dimethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 48, ).
  • Structural Difference : Replaces the isoxazole ring with a pyrazole ring.
  • Synthesis : Requires multi-step procedures starting from specialized reagents (e.g., diethyl oxalate sodium salt), yielding 12% after chromatography. The pyrazole core may offer distinct hydrogen-bonding capabilities compared to isoxazole .
(b) Pyrazole-Carboximidamide Derivatives ()
  • Examples : 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and analogs.
  • Structural Difference: Non-fused pyrazole ring with carboximidamide functionality.
  • Properties : These compounds exhibit substituent-dependent bioactivities (e.g., chloro, bromo, methoxy groups), highlighting how electronic and steric effects influence target interactions .

Ester Group Modifications

(a) Ethyl 6-hydroxy-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 49, )
  • Structural Difference : Ethyl ester replaces methyl ester, and a hydroxy group is introduced at position 6.
  • Synthesis : Requires acidic conditions (toluene/water/glacial acetic acid) and lacks purification, suggesting lower stability or reactivity than methyl esters .

Biological Activity

Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • Structural Features : The compound features an isoxazole ring fused with a pyridine moiety, which contributes to its unique reactivity and interaction profiles within biological systems .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acidC9H8N2O3Lacks methyl ester functionality
N-(4,6-Dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamideC11H12N2O3Contains an acetamide group
3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridineC10H8F3N2O2Incorporates trifluoromethyl substituent

The methyl ester modification enhances solubility and bioavailability compared to its analogs while potentially altering biological activity .

This compound has shown promise as an inhibitor of various enzymes involved in cellular processes. Its unique structure allows it to interact with biological targets effectively. Key findings include:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes linked to metabolic pathways, which may have implications in drug development for conditions such as cancer and inflammation .
  • Cell Signaling Modulation : It influences critical cellular signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to reduce cell viability in various cancer cell lines through mechanisms that include:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of gene expression related to tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of this compound on glioma cells. The results showed significant inhibition of cell proliferation and induction of necroptosis at low concentrations. This suggests that the compound may serve as a lead candidate for glioma treatment .

Antimicrobial Screening

Another study focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound displayed potent antibacterial activity with minimal cytotoxicity towards human cells .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate and its derivatives?

The synthesis often involves tandem reactions or functionalization of the isoxazole-pyridine core. For example, N-aryl derivatives can be synthesized via condensation reactions between preformed isoxazolo[5,4-b]pyridine intermediates and substituted aryl amines. Evidence from similar compounds shows that reactions with formaldehyde and piperazinyl groups under Mannich-like conditions yield bioactive derivatives with high purity (~95%) without requiring recrystallization . Key steps include:

  • Cyclocondensation : Formation of the isoxazole ring using precursors like 3-oxobutanamides.
  • Functionalization : Introduction of methyl groups at positions 3 and 6 via alkylation or methylation.
  • Carboxylation : Esterification at position 4 using methyl chloroformate or similar reagents.

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR provide detailed assignments of methyl groups, aromatic protons, and carbonyl signals. For example, in N-aryl derivatives, methyl groups at positions 3 and 6 resonate at δ 2.35–2.70 ppm, while the ester carbonyl appears at ~165 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI at 70 eV) confirms molecular ions (e.g., m/z 379.1 for C₂₁H₁₆ClN₃O₃) and fragmentation patterns .
  • Melting Point Analysis : Sharp melting points (e.g., 215–216°C for chlorophenyl derivatives) indicate purity .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Substitutions like hydroxyl or methoxy groups (e.g., in 4-(2-hydroxyphenyl) derivatives) enhance aqueous solubility .
  • Stability : The ester group is susceptible to hydrolysis under acidic/basic conditions. Storage at −20°C in inert atmospheres is recommended to prevent degradation .

Advanced Research Questions

Q. How does electronic modulation of substituents influence the compound's reactivity and bioactivity?

Substituents at positions 3, 4, and 6 significantly alter electronic properties and biological interactions:

  • Methyl Groups (3,6-positions) : Enhance lipophilicity and metabolic stability, as seen in Safirinium P derivatives used in fluorescent antibacterial agents .
  • Carboxylate Ester (position 4) : Acts as a hydrogen bond acceptor; hydrolysis to the carboxylic acid can improve target binding (e.g., in BasE enzyme inhibitors) .
  • Aryl Substituents (N-aryl derivatives) : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

Q. What computational approaches are used to predict the compound's interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient pyridine rings in similar compounds show higher binding affinities for ATP-binding pockets .
  • Molecular Docking : Models interactions with targets like BasE adenylating enzyme, where the pyridine-carboxylate moiety forms key hydrogen bonds with Arg238 and Asp240 .
  • Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over time, critical for rational drug design .

Q. How can contradictory data on biological activity be resolved through experimental design?

Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in:

  • Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO) can alter ligand conformation or enzyme activity. Standardized protocols (e.g., fluorescence polarization assays) are recommended .
  • Structural Isomerism : Verify regiochemistry (e.g., isoxazole vs. pyrazole fusion) via X-ray crystallography or NOESY NMR .
  • Purity : HPLC or TLC validation ensures contaminants do not skew results .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Mannich-type condensations .
  • Analytical Cross-Validation : Combine NMR, MS, and IR to resolve ambiguities in functional group assignments .
  • Biological Assays : Pair enzyme inhibition studies with cellular assays (e.g., MIC testing in bacterial strains) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.